molecular formula C28H24FN5O5S2 B15039576 4-[(4-{2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine

4-[(4-{2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine

Cat. No.: B15039576
M. Wt: 593.7 g/mol
InChI Key: HRPMXCRUGMYSIL-UHFFFAOYSA-N
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Description

4-(4-{2-[5-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE is a complex organic compound that features a combination of various functional groups, including fluorophenyl, nitrophenyl, pyrazol, thiazol, benzenesulfonyl, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-[5-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE typically involves multi-step organic reactions The process begins with the preparation of intermediate compounds, such as 4-fluorophenyl and 3-nitrophenyl derivatives, which are then subjected to cyclization reactions to form the pyrazol and thiazol rings

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-{2-[5-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The fluorophenyl group can be subjected to nucleophilic substitution reactions.

    Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from the reduction of the nitrophenyl group or substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-{2-[5-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, 4-(4-{2-[5-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 4-(4-{2-[5-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{2-[5-(4-FLUOROPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE
  • 4-(4-{2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE

Uniqueness

The uniqueness of 4-(4-{2-[5-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H24FN5O5S2

Molecular Weight

593.7 g/mol

IUPAC Name

4-[4-[2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine

InChI

InChI=1S/C28H24FN5O5S2/c29-22-8-4-20(5-9-22)27-17-25(21-2-1-3-23(16-21)34(35)36)31-33(27)28-30-26(18-40-28)19-6-10-24(11-7-19)41(37,38)32-12-14-39-15-13-32/h1-11,16,18,27H,12-15,17H2

InChI Key

HRPMXCRUGMYSIL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=C(C=C6)F

Origin of Product

United States

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